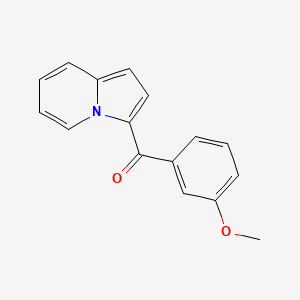![molecular formula C9H10ClNO4S B12535890 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid CAS No. 848460-92-4](/img/structure/B12535890.png)
2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid is a complex organic compound with the molecular formula C9H8ClNO3S. This compound is characterized by its unique structure, which includes a chlorinated cyclohexadienone ring and a sulfonic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid typically involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-one with an appropriate amine and sulfonic acid derivative. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a less oxidized derivative. Substitution reactions typically result in the replacement of the chlorine atom with another functional group .
Wissenschaftliche Forschungsanwendungen
2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid
- 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}propanoic acid
Uniqueness
Compared to similar compounds, 2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research applications where such functionality is required .
Eigenschaften
CAS-Nummer |
848460-92-4 |
|---|---|
Molekularformel |
C9H10ClNO4S |
Molekulargewicht |
263.70 g/mol |
IUPAC-Name |
2-[(5-chloro-2-hydroxyphenyl)methylideneamino]ethanesulfonic acid |
InChI |
InChI=1S/C9H10ClNO4S/c10-8-1-2-9(12)7(5-8)6-11-3-4-16(13,14)15/h1-2,5-6,12H,3-4H2,(H,13,14,15) |
InChI-Schlüssel |
KFAMTNATEXUDBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=NCCS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12535811.png)
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
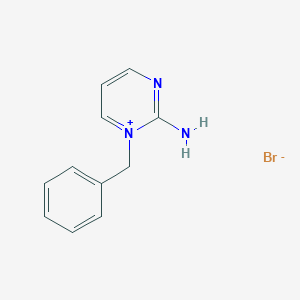
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
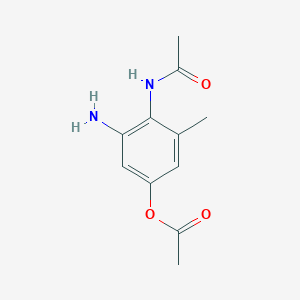
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
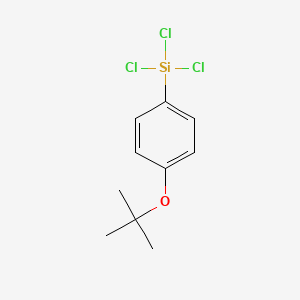
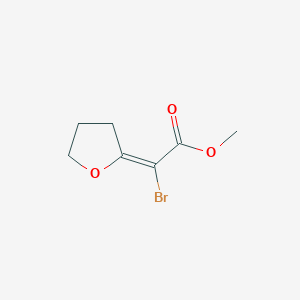
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)

